molecular formula C8H7BrClF3N2 B13701004 4-Bromo-3-(trifluoromethyl)benzimidamide Hydrochloride

4-Bromo-3-(trifluoromethyl)benzimidamide Hydrochloride

Cat. No.: B13701004
M. Wt: 303.51 g/mol
InChI Key: CVFRCZQCUPBPRQ-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethyl)benzimidamide Hydrochloride is a chemical compound with the molecular formula C8H8ClF3N2. It is a white to almost white powder or crystalline solid. This compound is known for its significant role in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(trifluoromethyl)benzimidamide Hydrochloride typically involves the reaction of 4-Bromo-3-(trifluoromethyl)benzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethyl)benzimidamide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

4-Bromo-3-(trifluoromethyl)benzimidamide Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethyl)benzimidamide Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(trifluoromethyl)benzimidamide Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H7BrClF3N2

Molecular Weight

303.51 g/mol

IUPAC Name

4-bromo-3-(trifluoromethyl)benzenecarboximidamide;hydrochloride

InChI

InChI=1S/C8H6BrF3N2.ClH/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12;/h1-3H,(H3,13,14);1H

InChI Key

CVFRCZQCUPBPRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)C(F)(F)F)Br.Cl

Origin of Product

United States

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